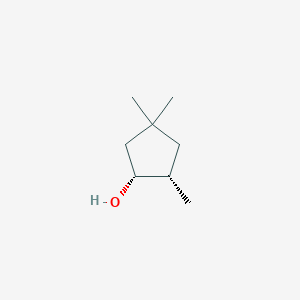
L-Alanyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple alanine residues and a phosphonoethyl group, which contribute to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide typically involves the stepwise coupling of alanine residues followed by the introduction of the phosphonoethyl group. The process begins with the protection of the amino and carboxyl groups of alanine to prevent unwanted side reactions. The protected alanine residues are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed, and the phosphonoethyl group is introduced using a suitable phosphonylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The phosphonoethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phosphonoethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-alanyl-L-alaninamide: Lacks the phosphonoethyl group, resulting in different chemical and biological properties.
N-(1-Phosphonoethyl)-L-alaninamide: Contains the phosphonoethyl group but lacks multiple alanine residues.
Uniqueness
L-Alanyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide is unique due to the presence of both multiple alanine residues and the phosphonoethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60778-33-8 |
|---|---|
Molekularformel |
C11H23N4O6P |
Molekulargewicht |
338.30 g/mol |
IUPAC-Name |
1-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]ethylphosphonic acid |
InChI |
InChI=1S/C11H23N4O6P/c1-5(12)9(16)13-6(2)10(17)14-7(3)11(18)15-8(4)22(19,20)21/h5-8H,12H2,1-4H3,(H,13,16)(H,14,17)(H,15,18)(H2,19,20,21)/t5-,6-,7-,8?/m0/s1 |
InChI-Schlüssel |
WPCOBVVKSMAEAI-FKMOCYPUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC(C)P(=O)(O)O)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)P(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)
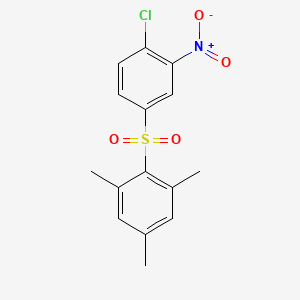
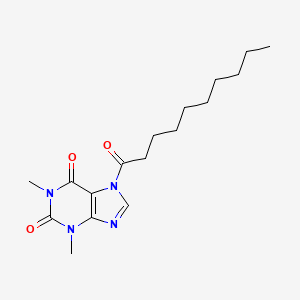
![1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene](/img/structure/B14620218.png)


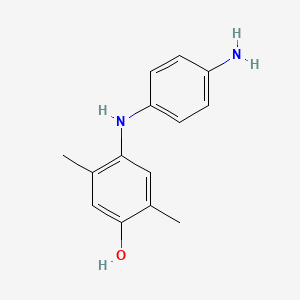
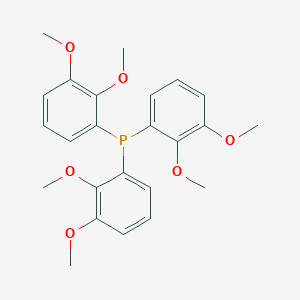
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
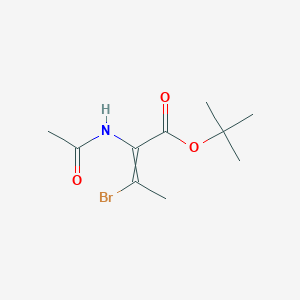
![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)
![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
